molecular formula C13H19NO B13841687 2-[(Benzyloxy)methyl]piperidine CAS No. 104678-14-0

2-[(Benzyloxy)methyl]piperidine

Katalognummer: B13841687
CAS-Nummer: 104678-14-0
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: QJQFTDCEQKMEFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Benzyloxy)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The benzyloxy group attached to the piperidine ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Benzyloxy)methyl]piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene or dichloromethane at elevated temperatures to facilitate the formation of the benzyloxy group .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-[(Benzyloxy)methyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-[(Benzyloxy)methyl]piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor binding assays.

    Medicine: It has potential therapeutic applications in the development of drugs for neurological disorders and cancer treatment.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals

Wirkmechanismus

The mechanism of action of 2-[(Benzyloxy)methyl]piperidine involves its interaction with specific molecular targets and pathways. The benzyloxy group enhances its binding affinity to certain receptors, making it a potent inhibitor of enzymes involved in various biological processes. The compound can modulate signaling pathways such as the PI3K/Akt and NF-κB pathways, which are crucial for cell survival and proliferation .

Vergleich Mit ähnlichen Verbindungen

  • 2-[(Benzyloxy)methyl]pyridine
  • 2-[(Benzyloxy)methyl]morpholine
  • 2-[(Benzyloxy)methyl]pyrrolidine

Comparison: Compared to these similar compounds, 2-[(Benzyloxy)methyl]piperidine exhibits unique properties due to the presence of the piperidine ring. This ring structure provides greater stability and enhances its binding affinity to biological targets. Additionally, the benzyloxy group in this compound offers better solubility and reactivity, making it a preferred choice in various applications .

Eigenschaften

CAS-Nummer

104678-14-0

Molekularformel

C13H19NO

Molekulargewicht

205.30 g/mol

IUPAC-Name

2-(phenylmethoxymethyl)piperidine

InChI

InChI=1S/C13H19NO/c1-2-6-12(7-3-1)10-15-11-13-8-4-5-9-14-13/h1-3,6-7,13-14H,4-5,8-11H2

InChI-Schlüssel

QJQFTDCEQKMEFU-UHFFFAOYSA-N

Kanonische SMILES

C1CCNC(C1)COCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.